![molecular formula C21H21N2+ B14179878 4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-phenylpyridin-1-ium CAS No. 870554-54-4](/img/structure/B14179878.png)
4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-phenylpyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-phenylpyridin-1-ium is an organic compound known for its nonlinear optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-phenylpyridin-1-ium typically involves the metathesis reaction of 4-N,N-dimethylamino-4’-N’-methyl-stilbazolium iodide with the sodium salt of a suitable acid. The reaction is carried out in methanol, and the product is recrystallized to achieve high purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-phenylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-phenylpyridin-1-ium has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other nonlinear optical materials.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials for photonics and optoelectronics.
Mechanism of Action
The mechanism of action of 4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-phenylpyridin-1-ium involves its interaction with molecular targets through its nonlinear optical properties. The compound can interact with light at specific wavelengths, leading to phenomena such as second-harmonic generation. These interactions are mediated by the electronic structure of the compound, which allows it to absorb and emit light efficiently .
Comparison with Similar Compounds
Similar Compounds
4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridinium: Similar in structure but with a methyl group instead of a phenyl group.
4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-ethylpyridinium: Contains an ethyl group instead of a phenyl group.
Uniqueness
4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-phenylpyridin-1-ium is unique due to its specific electronic structure, which imparts distinct nonlinear optical properties. This makes it particularly valuable for applications in photonics and optoelectronics, where precise control over light-matter interactions is crucial .
Properties
CAS No. |
870554-54-4 |
|---|---|
Molecular Formula |
C21H21N2+ |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-[2-(1-phenylpyridin-1-ium-4-yl)ethenyl]aniline |
InChI |
InChI=1S/C21H21N2/c1-22(2)20-12-10-18(11-13-20)8-9-19-14-16-23(17-15-19)21-6-4-3-5-7-21/h3-17H,1-2H3/q+1 |
InChI Key |
AXPPPSAKFFRVMV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


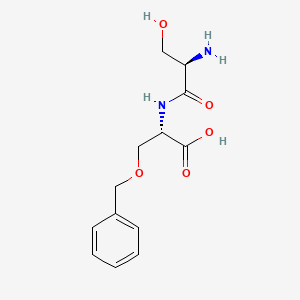
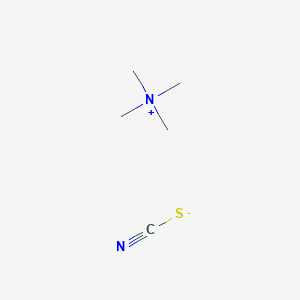

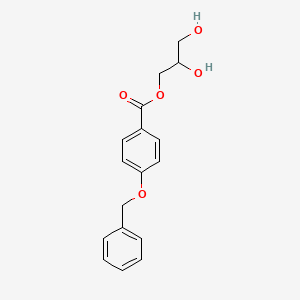

![2-{[(3-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-6-methoxyphenol](/img/structure/B14179848.png)
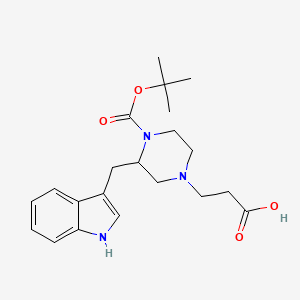
![[1-(Diphenylphosphoryl)cyclobutyl]propanedinitrile](/img/structure/B14179861.png)
![[1,1'-Biphenyl]-2-carbonitrile, 2'-benzoyl-](/img/structure/B14179866.png)
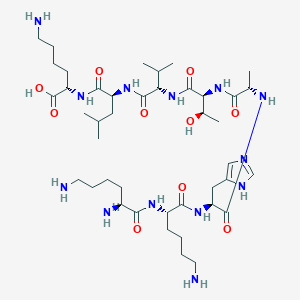

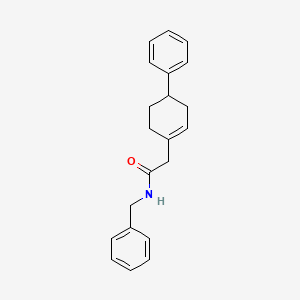
![[2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilanol)](/img/structure/B14179899.png)
![4-[4-(4-Chlorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14179904.png)
